molecular formula C25H26N2O4 B11948480 (4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate CAS No. 6669-57-4

(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate

Cat. No.: B11948480
CAS No.: 6669-57-4
M. Wt: 418.5 g/mol
InChI Key: QGQJTLMFBCWPEY-UHFFFAOYSA-N
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Description

BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE: is a chemical compound with the molecular formula C25H26N2O4 and a molecular weight of 418.497 g/mol . This compound is known for its unique structure, which includes two 4-methylbenzyl groups and a 4-methyl-1,3-phenylene biscarbamate core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE typically involves the reaction of 4-methylbenzyl isocyanate with 4-methyl-1,3-phenylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the biscarbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

  • BIS(2-ACETYLPHENYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
  • BIS(2-NAPHTHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE
  • BIS(2-PHENOXYETHYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE

Comparison: Compared to these similar compounds, BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE is unique due to its specific substitution pattern and the presence of 4-methylbenzyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

6669-57-4

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate

InChI

InChI=1S/C25H26N2O4/c1-17-4-9-20(10-5-17)15-30-24(28)26-22-13-8-19(3)23(14-22)27-25(29)31-16-21-11-6-18(2)7-12-21/h4-14H,15-16H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

QGQJTLMFBCWPEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C)NC(=O)OCC3=CC=C(C=C3)C

Origin of Product

United States

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